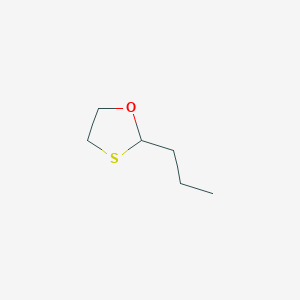

2-Propyl-1,3-oxathiolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27001-65-6 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

2-propyl-1,3-oxathiolane |

InChI |

InChI=1S/C6H12OS/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3 |

InChI Key |

FXMKUMPUWACOME-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1OCCS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propyl-1,3-oxathiolane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-propyl-1,3-oxathiolane. This heterocyclic organic compound is of interest as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H12OS | [1] |

| Molecular Weight | 132.22 g/mol | [1] |

| Boiling Point | 193.4 °C at 760 mmHg | [1] |

| Density | 0.991 g/cm³ | [1] |

| Flash Point | 70.8 °C | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Chemical Structure and Identifiers

The structural representation and key chemical identifiers for this compound are detailed in the following table.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | CCC1SCSCO1 |

| InChI | InChI=1S/C6H12OS/c1-2-3-6-8-4-5-7-6/h6H,2-5H2,1H3 |

| CAS Number | 27001-65-6 |

Experimental Protocols

Detailed experimental methodologies for the synthesis and analysis of this compound are not extensively reported. However, based on established organic chemistry principles for similar compounds, the following protocols can be applied.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted-1,3-oxathiolanes is the acid-catalyzed condensation of an aldehyde with 2-mercaptoethanol.[2]

Materials:

-

Butanal (Butyraldehyde)

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add butanal (1.0 equivalent), 2-mercaptoethanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient volume of toluene to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of this compound, a volatile organic compound, can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-300

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).

-

Create a series of calibration standards by serially diluting the stock solution.

-

For unknown samples, dissolve a known quantity in the chosen solvent.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Signaling Pathways and Logical Relationships

Currently, there is no available scientific literature describing the involvement of this compound in any biological signaling pathways. The primary interest in this compound lies in its potential as a synthetic intermediate. The logical relationship between its synthesis, structure, and analysis is depicted below.

Caption: Synthesis and Analysis Workflow for this compound.

References

Synthesis of 2-Propyl-1,3-oxathiolane from Propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-propyl-1,3-oxathiolane from propanal. This reaction is a fundamental example of the formation of a cyclic thioacetal, a crucial protecting group strategy in organic synthesis and a motif found in various biologically active molecules. This document details the reaction mechanism, a representative experimental protocol, and expected analytical data for the target compound.

Introduction

The synthesis of this compound is achieved through the acid-catalyzed reaction of propanal with 2-mercaptoethanol. This reaction involves the nucleophilic attack of the thiol group on the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization with the hydroxyl group to form the stable five-membered oxathiolane ring. The formation of this heterocyclic system is a reversible process, and the equilibrium is typically driven towards the product by the removal of water, often through azeotropic distillation. The 1,3-oxathiolane moiety serves as an effective protecting group for aldehydes and ketones due to its stability under a range of reaction conditions and its facile cleavage under specific acidic or oxidative conditions.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed formation of this compound from propanal and 2-mercaptoethanol proceeds through a well-established mechanism analogous to acetal formation.

Caption: Acid-catalyzed mechanism for this compound synthesis.

The key steps in the mechanism are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of propanal, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Sulfur: The sulfur atom of 2-mercaptoethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst.

-

Formation of a Carbocation and Water Elimination: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The hydroxyl group of the 2-mercaptoethanol moiety attacks the carbocation, leading to the formation of the five-membered oxathiolane ring.

-

Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes the proton from the oxonium ion to regenerate the acid catalyst and yield the final product, this compound.

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound. This procedure is based on general methods for the formation of 1,3-oxathiolanes from aliphatic aldehydes.[1]

3.1. Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Propanal | Reagent Grade (≥97%) |

| 2-Mercaptoethanol | Reagent Grade (≥99%) |

| p-Toluenesulfonic acid monohydrate | Reagent Grade (≥98%) |

| Toluene | Anhydrous |

| Sodium bicarbonate | Saturated aqueous solution |

| Anhydrous magnesium sulfate | Reagent Grade |

| Round-bottom flask | Appropriate size (e.g., 250 mL) |

| Dean-Stark apparatus | |

| Condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| Distillation apparatus | For vacuum distillation |

3.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

3.3. Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add toluene (100 mL), propanal (7.26 g, 0.125 mol), and 2-mercaptoethanol (9.77 g, 0.125 mol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.24 g, 1.25 mmol).

-

Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water should be monitored in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water (approx. 2.25 mL) has been collected, or until the reaction is complete as monitored by TLC or GC analysis. This typically takes 2-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.

3.4. Expected Yield

The yields for the synthesis of 2-alkyl-1,3-oxathiolanes are generally reported to be high, often in the range of 80-95%, depending on the specific aldehyde and reaction conditions.[1]

Characterization and Data Presentation

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂OS |

| Molecular Weight | 132.22 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | Expected to be in the range of 180-190 °C at atmospheric pressure. |

4.2. Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. The chemical shifts in NMR are reported in ppm relative to a standard reference (e.g., TMS).

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~4.8-5.0 (t, 1H, -S-CH(Pr)-O-), ~4.2-4.4 (m, 2H, -O-CH₂-), ~2.9-3.1 (m, 2H, -S-CH₂-), ~1.4-1.7 (m, 4H, -CH₂-CH₂-CH₃), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~85-90 (-S-CH(Pr)-O-), ~65-70 (-O-CH₂-), ~35-40 (-S-CH₂-), ~30-35 (-CH₂-CH₂-CH₃), ~18-22 (-CH₂-CH₂-CH₃), ~13-15 (-CH₃) |

| IR (neat, cm⁻¹) | ~2960-2850 (C-H stretch), ~1200-1000 (C-O stretch), ~700-600 (C-S stretch) |

| Mass Spectrometry (EI) | m/z (%): 132 (M⁺), 89 (M⁺ - C₃H₇), 74, 60 |

Conclusion

The synthesis of this compound from propanal and 2-mercaptoethanol is a straightforward and high-yielding reaction that exemplifies a crucial protection strategy in organic chemistry. The use of an acid catalyst and azeotropic removal of water are key to driving the reaction to completion. The detailed protocol and expected analytical data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

Spectroscopic Profile of 2-Propyl-1,3-oxathiolane: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 2-Propyl-1,3-oxathiolane, targeting researchers, scientists, and professionals in the field of drug development. The document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and includes a workflow visualization for spectroscopic analysis.

Note to Readers: Extensive searches of available scientific literature and databases did not yield experimentally-derived spectroscopic data for this compound. The data presented herein is therefore predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.8 - 5.2 | Triplet | 6.0 - 7.0 |

| H-4 (O-CH₂) | 3.8 - 4.2 | Multiplet | - |

| H-5 (S-CH₂) | 2.8 - 3.2 | Multiplet | - |

| α-CH₂ (propyl) | 1.6 - 1.8 | Multiplet | - |

| β-CH₂ (propyl) | 1.3 - 1.5 | Sextet | ~7.0 |

| CH₃ (propyl) | 0.9 - 1.0 | Triplet | ~7.0 |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 85 - 95 |

| C-4 (O-CH₂) | 65 - 75 |

| C-5 (S-CH₂) | 30 - 40 |

| α-C (propyl) | 35 - 45 |

| β-C (propyl) | 15 - 25 |

| CH₃ (propyl) | 10 - 15 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³ stretching) | 2850 - 3000 | Medium to Strong |

| C-O (stretching) | 1000 - 1200 | Strong |

| C-S (stretching) | 600 - 800 | Weak to Medium |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Identity | Relative Abundance |

| 132 | [M]⁺ (Molecular Ion) | Low |

| 89 | [M - C₃H₇]⁺ | High |

| 73 | [C₃H₅S]⁺ | Medium |

| 59 | [C₂H₃S]⁺ | Medium |

| 43 | [C₃H₇]⁺ | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 512-1024 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates prior to the sample scan.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Bombard the sample with electrons at 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

-

Data Acquisition: Scan a mass range of m/z 10 to 200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Natural Occurrence of 2-Propyl-1,3-oxathiolane in Food and Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1,3-oxathiolane is a volatile sulfur-containing organic compound that contributes to the characteristic aroma of certain fruits. While not as extensively studied as other flavor compounds, its presence is a key factor in the sensory profile of specific tropical fruits. This technical guide provides an in-depth overview of the natural occurrence of this compound and its isomers in the plant kingdom, with a focus on its identification in food. The guide details the analytical methodologies employed for its detection and quantification and explores its putative biosynthetic origins.

Natural Occurrence in Food and Plants

The primary and most well-documented natural source of this compound and its related compounds is the yellow passion fruit (Passiflora edulis f. flavicarpa).[1] This compound, along with the structurally similar and often co-occurring 2-methyl-4-propyl-1,3-oxathiane, is a key contributor to the exotic and sulfurous notes that define the complex aroma profile of this fruit.[2][3] While its presence is definitively established, specific quantitative data on the concentration of this compound in yellow passion fruit and other natural sources is limited in publicly available literature.

Table 1: Natural Occurrence of this compound and Related Compounds

| Compound Name | Food/Plant Source | Part of Plant | Confirmation Method |

| cis-2-methyl-4-n-propyl-1,3-oxathiane | Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Fruit | GC-MS |

| trans-2-methyl-4-n-propyl-1,3-oxathiane | Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Fruit | GC-MS |

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds like this compound from complex food matrices requires sensitive and specific analytical techniques. The most common and effective methodology involves gas chromatography coupled with mass spectrometry (GC-MS), often preceded by a headspace extraction technique to isolate the volatile fraction.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile organic compounds from various matrices.[4][5]

Protocol for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds in Passion Fruit:

-

Sample Preparation: Homogenize a known quantity of the fruit pulp. Transfer an aliquot (e.g., 5 g) into a headspace vial. To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added to the sample to increase the ionic strength of the matrix.[4]

-

Extraction: Place the vial in a temperature-controlled autosampler (e.g., at 50°C).[4] Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-40 minutes) to allow for the adsorption of volatile compounds.[4][6]

-

Desorption and GC-MS Analysis: Transfer the SPME fiber to the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed. The analytes are then separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer.

-

Identification: Identify this compound by comparing the obtained mass spectrum and retention time with that of an authentic reference standard.

-

Quantification: For quantitative analysis, a stable isotope dilution assay (SIDA) is the gold standard.[7] This involves spiking the sample with a known amount of a labeled internal standard (e.g., deuterated this compound) prior to extraction. The concentration of the analyte is then determined by the ratio of the response of the native analyte to the labeled internal standard.

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, based on the general understanding of the formation of sulfur-containing flavor compounds in plants, a putative pathway can be proposed.[8][9][10] The biosynthesis of many volatile sulfur compounds originates from the metabolism of sulfur-containing amino acids, primarily cysteine and methionine.[8][11]

The formation of this compound likely involves the reaction of a sulfur donor with a carbonyl compound or an unsaturated lipid derivative. One plausible hypothesis involves the enzymatic or non-enzymatic reaction of a thiol, derived from cysteine metabolism, with an aldehyde.

This proposed pathway suggests that enzymatic activities within the fruit, such as C-S lyases acting on cysteine derivatives, could generate a reactive thiol. Concurrently, the lipoxygenase (LOX) pathway, which is active during fruit ripening and responsible for the formation of many aroma compounds, could produce short-chain aldehydes from the breakdown of fatty acids. The subsequent condensation of these intermediates would lead to the formation of the 1,3-oxathiolane ring structure. Further research, including isotopic labeling studies, is necessary to confirm this hypothetical pathway.

Conclusion

This compound is a naturally occurring volatile compound that plays a significant role in the aromatic profile of yellow passion fruit. While its presence is confirmed, a notable gap exists in the quantitative data regarding its concentration in various natural sources. The analytical methodology for its detection and quantification is well-established, with HS-SPME-GC-MS being the technique of choice. The biosynthetic origin of this compound in plants is yet to be fully understood, but a plausible pathway involving the reaction of derivatives from cysteine and fatty acid metabolism can be hypothesized. Further research in these areas will provide a more comprehensive understanding of the role and formation of this important flavor compound in the natural world, which could have implications for the food and fragrance industries, as well as for researchers in drug development exploring natural product chemistry.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotope dilution mass spectrometry for the quantification of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Physical properties of 2-Propyl-1,3-oxathiolane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Propyl-1,3-oxathiolane, specifically its boiling point and density. This document is intended to serve as a reference for researchers and professionals involved in chemical synthesis, drug development, and materials science.

Core Physical Properties

The experimentally determined physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction condition planning, purification process design, and formulation development.

| Physical Property | Value | Conditions |

| Boiling Point | 193.4°C | at 760 mmHg |

| Density | 0.991 g/cm³ | Not Specified |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following are standard methodologies employed for such characterizations of liquid organic compounds.

Boiling Point Determination (Capillary Method)

A common and reliable method for determining the boiling point of a small quantity of a liquid is the capillary method.

Methodology:

-

A small amount of the this compound sample is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is then attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or a melting point apparatus with a heating block.

-

As the temperature rises, the air trapped in the capillary tube expands and escapes, forming a stream of bubbles.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid is drawn into the capillary tube. This occurs when the vapor pressure of the sample equals the external atmospheric pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Methodology:

-

A clean and dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature and weighed (m₃).

-

The volume of the pycnometer (V) can be calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.

-

The density of the this compound (ρ_sample) is then calculated using its mass and the determined volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.

Synthesis Pathway Overview

This compound is a heterocyclic compound that can be synthesized through the condensation reaction of an aldehyde or its corresponding acetal with 2-mercaptoethanol. The general synthetic approach is illustrated in the following diagram.

Caption: General reaction scheme for the synthesis of this compound.

An In-depth Technical Guide to the Stereoisomers of 2-Propyl-1,3-oxathiolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxathiolane ring system is a crucial heterocyclic motif present in a variety of biologically active compounds, most notably in antiviral nucleoside analogues like lamivudine and emtricitabine.[1] The substitution pattern on this five-membered ring dictates the stereochemistry and, consequently, the biological and physical properties of the molecule. This guide focuses on the stereoisomers of 2-propyl-1,3-oxathiolane, a less-explored member of this family, providing a comprehensive overview of its properties, synthesis, and potential applications.

This compound (C₆H₁₂OS, Molecular Weight: 132.22 g/mol ) possesses two stereocenters at the C2 and C4 positions of the oxathiolane ring, giving rise to a total of four possible stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer. The arrangement of the propyl group at the C2 position relative to the substituents at other chiral centers significantly influences the molecule's three-dimensional structure and its interactions with biological targets.

This document serves as a technical resource, summarizing the available data on the stereoisomers of this compound, providing detailed analogous experimental protocols for their synthesis and separation, and outlining their potential significance in medicinal chemistry and material science.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Experimental Data for Related Compounds

| Property | This compound (Predicted) | 2-Methyl-4-propyl-1,3-oxathiane (cis/trans mixture, Experimental) |

| Boiling Point | 193.4 °C at 760 mmHg | 218-220 °C |

| Density | 0.991 g/cm³ | 0.975 g/mL at 25 °C |

| Refractive Index | 1.475 | 1.4800 (n20/D) |

Note: Predicted data for this compound should be used with caution and confirmed experimentally.

The stereochemistry of 1,3-oxathiolane derivatives is known to influence their sensory properties. For instance, the enantiomers of cis-2-methyl-4-propyl-1,3-oxathiane, a key component of passion fruit aroma, exhibit distinct odor profiles. The (+)-cis isomer is described as "sulphury, rubbery, tropical fruit," while the (-)-cis isomer has a "flat, estery, camphoraceous" scent.[2] This highlights the importance of stereoselective synthesis and separation to access compounds with specific desired properties.

Synthesis of Stereoisomers

The synthesis of 2-propyl-1,3-oxathiolanes typically involves the condensation of an aldehyde or ketone with 2-mercaptoethanol. To obtain specific stereoisomers, stereoselective synthesis or separation of a racemic mixture is required. The following are detailed, analogous experimental protocols based on established methods for similar compounds.

General Synthesis of this compound (Racemic Mixture)

This protocol is adapted from the general synthesis of 2-substituted-1,3-oxathiolanes.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add butanal (1 equivalent), 2-mercaptoethanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield a mixture of cis- and trans-2-propyl-1,3-oxathiolane.

References

Early research and discovery of 1,3-oxathiolane compounds

An In-depth Technical Guide to the Early Research and Discovery of 1,3-Oxathiolane Compounds

Introduction

The 1,3-oxathiolane ring, a five-membered heterocycle containing both an oxygen and a sulfur atom, has been a known chemical scaffold for many years. However, its significance in medicinal chemistry skyrocketed with the discovery of its utility as a novel sugar mimic in nucleoside analogues. This pivotal shift in research focus was driven by the urgent need for effective antiviral agents in the late 20th century. In 1989, a groundbreaking development was reported by Belleau and his colleagues: the first synthesis of a racemic 1,3-oxathiolane nucleoside known as (±)-BCH-189.

Subsequent research uncovered a surprising and crucial structure-activity relationship: the unnatural L-enantiomer of BCH-189, later named Lamivudine (3TC), exhibited potent anti-HIV activity with significantly lower cytotoxicity than its D-enantiomer counterpart.[1][2][3] This discovery challenged the existing paradigm that only natural D-configuration nucleosides could be effective antiviral agents and paved the way for the development of a new class of powerful therapeutics, including Lamivudine and Emtricitabine (FTC), which remain cornerstones of HIV treatment regimens.[1] This guide delves into the core aspects of this early research, detailing the initial synthetic methodologies, the discovery of their profound biological activity, and the mechanism of action that underpins their therapeutic success.

Early Synthetic Strategies for the 1,3-Oxathiolane Ring

The construction of the 1,3-oxathiolane core was a central challenge for early researchers. Several key strategies emerged, primarily involving the formation of C-S and C-O bonds to create the heterocyclic ring. These methods focused on creating key intermediates that could then be coupled with various nucleobases.

Method 1: Cyclocondensation of Aldehydes and Thiol Derivatives

One of the most direct early methods involves the acid-catalyzed condensation of an aldehyde with a compound containing a thiol group and a masked or protected hydroxyl group. This approach forms the 1,3-oxathiolane ring in a single key step.

This protocol is based on a general method described in early literature for the synthesis of 1,3-oxathiolane intermediates.[1]

-

Reaction Setup: A solution of 2-benzoyloxyacetaldehyde (1.0 eq) and 2-mercaptoacetaldehyde bis(2-methoxyethyl) acetal (1.1 eq) in dry toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq) is added to the reaction mixture.

-

Cyclization: The mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, 2-benzoyloxymethyl-5-(2-methoxyethyloxy)-1,3-oxathiolane, is then purified by silica gel column chromatography.

Method 2: Synthesis from Aldehydes and Mercaptoacetic Acid

Another key early strategy involves the reaction of an aldehyde with mercaptoacetic acid to form a 1,3-oxathiolan-5-one (a lactone), which can then be further modified.[1][4] This method provides a versatile entry into various substituted oxathiolanes.

This protocol is adapted from early synthetic procedures for creating oxathiolane lactones.[1]

-

Reaction Setup: A protected glycolic aldehyde (1.0 eq) and 2-mercaptoacetic acid (1.1 eq) are dissolved in toluene in a round-bottom flask fitted with a reflux condenser and a Dean-Stark trap.

-

Azeotropic Dehydration: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark apparatus to drive the formation of the intermediate hemithioacetal and its subsequent cyclization.

-

Monitoring: The reaction is monitored by TLC until the starting aldehyde is consumed.

-

Isolation: After cooling, the solvent is removed in vacuo. The crude 1,3-oxathiolane lactone product is then purified, typically by column chromatography or recrystallization.

-

Subsequent Reduction: The purified lactone is dissolved in a dry ethereal solvent (e.g., THF or toluene) and cooled to -78 °C under an inert atmosphere. A solution of a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), is added dropwise. The reaction is stirred at low temperature before being quenched and worked up to yield the corresponding lactol (hemiacetal), which can be used for glycosylation reactions.[1]

Method 3: Pummerer Rearrangement

The Pummerer rearrangement provides a more complex but powerful method for synthesizing α-acyloxy-thioethers, which are key precursors to the 1,3-oxathiolane ring.[1][5] This reaction involves the rearrangement of a sulfoxide in the presence of an acylating agent like acetic anhydride.

The workflow involves the oxidation of a sulfide to a sulfoxide, followed by the key rearrangement and cyclization steps.[1]

References

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

A Guide to the Toxicological & Safety Profile of 2-Propyl-1,3-oxathiolane

Executive Summary

This technical guide provides a framework for the toxicological evaluation of 2-Propyl-1,3-oxathiolane. The document details the types of studies necessary to establish a comprehensive safety profile, including assessments of acute toxicity, genotoxicity, and potential mechanisms of action. It presents illustrative data in structured tables, outlines standard experimental protocols based on international guidelines, and visualizes key concepts such as experimental workflows and cellular signaling pathways. This guide is intended to serve as a template for the systematic safety assessment of new chemical entities.

Chemical and Physical Properties

| Property | Value (Illustrative) |

| IUPAC Name | This compound |

| CAS Number | 27001-65-6 |

| Molecular Formula | C6H12OS |

| Molecular Weight | 132.22 g/mol |

| Boiling Point | 193.4°C at 760 mmHg |

| Flash Point | 70.8°C |

| Density | 0.991 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

Toxicological Data Summary (Illustrative Data)

Acute Toxicity

The following table summarizes the hypothetical acute toxicity of this compound across different routes of exposure.

| Study Type | Species | Route | LD50 / LC50 | GHS Category |

| Acute Oral Toxicity | Rat | Oral (gavage) | 450 mg/kg | Category 4 |

| Acute Dermal Toxicity | Rabbit | Dermal | 1500 mg/kg | Category 4 |

| Acute Inhalation Toxicity | Rat | Inhalation (4h) | > 2.1 mg/L | Not Classified |

Genotoxicity

In vitro assays are critical for assessing the mutagenic and clastogenic potential of a substance.

| Assay | Test System | Metabolic Activation | Concentration Range | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | 50 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Human Lymphocytes | With and Without S9 | 10 - 1000 µg/mL | Negative |

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD 471 guideline.[1][2][3][4]

-

Objective: To detect gene mutations induced by the test substance. The assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by base substitutions or frameshifts.[1][2][3]

-

Test System: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101.[1]

-

Metabolic Activation: The assay is conducted with and without a rat liver post-mitochondrial fraction (S9 mix) to simulate metabolic activation in mammals.

-

Procedure (Plate Incorporation Method):

-

0.1 mL of bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of S9 mix (or buffer) are added to 2.0 mL of molten top agar.

-

The mixture is vortexed and poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-related increase in revertant colonies over the solvent control, typically a two-fold or greater increase.

In Vitro Mammalian Cell Micronucleus Test

This protocol is based on the OECD 487 guideline.[5][6][7][8][9]

-

Objective: To detect genotoxic damage leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei can contain chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events).[8]

-

Test System: Cultured human peripheral blood lymphocytes or established cell lines like CHO or TK6 are used.[5][7]

-

Metabolic Activation: As with the Ames test, this assay is performed with and without an exogenous S9 metabolic activation system.[5]

-

Procedure:

-

Cell cultures are exposed to at least three analyzable concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one mitosis after exposure.[5]

-

After incubation, cells are harvested, fixed, and stained.

-

-

Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the Cytokinesis-Block Proliferation Index (CBPI). A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.[6]

Visualizations: Workflows and Pathways

Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for in vitro genotoxicity assessment.

Potential Toxicity Pathway: Oxidative Stress

Chemical exposure can induce cellular toxicity through the generation of Reactive Oxygen Species (ROS), leading to the activation of stress-response signaling pathways like the MAPK cascade.[10][11][12]

This document is for informational and illustrative purposes only and does not represent a certified safety assessment of this compound.

References

- 1. nib.si [nib.si]

- 2. oecd.org [oecd.org]

- 3. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. enamine.net [enamine.net]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. omicsonline.org [omicsonline.org]

Solubility of 2-Propyl-1,3-oxathiolane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-propyl-1,3-oxathiolane in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment of its expected solubility based on its structural features and the known properties of similar compounds. Furthermore, it outlines detailed experimental protocols for the determination of solubility, providing a framework for researchers to generate empirical data.

Core Concepts: Predicting Solubility

This compound is a heterocyclic compound featuring a five-membered ring containing both an oxygen atom (ether linkage) and a sulfur atom (thioether linkage), with a propyl group attached at the second position. The solubility of this molecule is governed by the interplay of these structural components.

-

The Oxathiolane Ring: The presence of both ether and thioether functionalities imparts a degree of polarity to the molecule. Cyclic ethers, such as tetrahydrofuran (THF), are known to be good solvents for a wide range of organic compounds and are miscible with water.[1][2] Thioethers are generally less water-soluble than their ether counterparts but still exhibit good solubility in many organic solvents.[3]

-

The Propyl Group: The three-carbon alkyl chain is a nonpolar feature. As the length of the alkyl chain in a molecule increases, its solubility in water tends to decrease, while its solubility in nonpolar organic solvents generally increases.[3]

Based on these structural characteristics, this compound is anticipated to be soluble in a broad spectrum of common organic solvents, ranging from nonpolar to polar aprotic solvents. Its solubility in polar protic solvents, like alcohols, is also expected to be significant.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate as experimental data is generated.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| e.g., Acetone | 25 | e.g., Gravimetric | |||

| e.g., Dichloromethane | 25 | e.g., HPLC | |||

| e.g., Ethanol | 25 | e.g., UV-Vis | |||

| e.g., Ethyl Acetate | 25 | e.g., Gravimetric | |||

| e.g., Hexane | 25 | e.g., HPLC | |||

| e.g., Methanol | 25 | e.g., UV-Vis | |||

| e.g., Toluene | 25 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a widely used and straightforward method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, thermostatted vessel (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). A mechanical shaker or magnetic stirrer can be used.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for lower solubility compounds or when only small sample volumes are available.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Equilibration: Prepare a saturated solution as described in the isothermal shake-flask method (Steps 1-3).

-

Dilution: Withdraw a precise volume of the saturated supernatant and dilute it with a known volume of the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution to determine the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Propyl-1,3-oxathiolane in Complex Matrices using GC-MS

Introduction

2-Propyl-1,3-oxathiolane is a volatile sulfur compound that can be present in various complex matrices, including environmental samples, food products, and biological specimens. Its detection and quantification are crucial for quality control, safety assessment, and research in drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in complex matrices using GC-MS. The methodology is designed to be robust and sensitive, addressing potential challenges such as matrix interference.

Experimental Protocol

This protocol is divided into three main stages: sample preparation, GC-MS analysis, and data analysis.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in complex matrices.[2][3]

-

Materials:

-

20 mL headspace vials with PTFE-faced septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-shaker or water bath

-

Internal Standard (IS) solution (e.g., 2-Methyl-1,3-oxathiolane in methanol, 10 µg/mL)

-

Sodium chloride (NaCl)

-

-

Procedure:

-

Weigh 5 g (or 5 mL) of the homogenized sample into a 20 mL headspace vial.

-

Spike the sample with a known amount of the internal standard solution.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Immediately seal the vial with a PTFE-faced septum and cap.

-

Incubate the vial at 60°C for 30 minutes with continuous agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to allow for the adsorption of volatile analytes.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

2. GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.[4]

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

-

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for 1 minute)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 20°C/min to 250°C, hold for 5 minutes

-

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-300) for qualitative analysis.

-

3. Data Analysis and Quantification

-

Quantification:

-

Create a calibration curve by analyzing standard solutions of this compound at different concentrations.

-

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Confirmation:

-

The presence of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample with that of a pure standard.

-

Data Presentation

Table 1: GC-MS Parameters

| Parameter | Value |

| GC System | Agilent 8890 GC |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250°C |

| Injection Mode | Splitless (1 min) |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 40°C (2 min), then 10°C/min to 150°C, then 20°C/min to 250°C (5 min) |

| MS System | Agilent 5977B MSD |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (70 eV) |

| Acquisition Mode | SIM and Full Scan |

Table 2: SIM Parameters for this compound and Internal Standard

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 132 | 89 | 61 |

| 2-Methyl-1,3-oxathiolane (IS) | 104 | 61 | 45 |

Table 3: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/g |

| Limit of Quantification (LOQ) | 0.5 ng/g |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery %) | 85-115% |

Experimental Workflow and Diagrams

Caption: Experimental workflow for GC-MS analysis of this compound.

Discussion

The presented HS-SPME-GC-MS method offers a sensitive and selective approach for the determination of this compound in complex matrices. The use of an internal standard is crucial to correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification. The selection of appropriate SIM ions is critical for achieving low detection limits and minimizing interferences from the matrix. For more complex matrices, further optimization of the sample preparation step, such as using different SPME fiber coatings or adjusting the extraction time and temperature, may be necessary. Additionally, the use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), in parallel with the mass spectrometer can aid in the identification of sulfur-containing compounds in highly complex samples.[5][6][7]

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound in complex matrices. The methodology is robust, sensitive, and suitable for routine analysis in various research and industrial settings. The provided workflow and tabulated data serve as a valuable resource for researchers, scientists, and drug development professionals.

References

- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Propyl-1,3-oxathiolane as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical component in the development of pharmaceuticals and fine chemicals, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are a powerful and reliable tool for controlling the stereochemical outcome of a reaction.[1][2] They are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1]

While many chiral auxiliaries are commercially available, the development of novel auxiliaries is an ongoing area of research. This document provides a hypothetical, yet scientifically grounded, application of a chiral 2-propyl-1,3-oxathiolane derivative in asymmetric synthesis. The protocols and data presented are based on established principles of asymmetric induction and are intended to serve as a practical guide for researchers exploring new chiral auxiliaries.

Principle of Operation

The proposed chiral auxiliary is a derivative of this compound, which can be synthesized from a readily available chiral starting material. The key structural features that enable stereochemical control are the rigid 1,3-oxathiolane ring and the defined stereocenters within the auxiliary's backbone. These elements create a chiral environment that biases the approach of reagents to one face of a prochiral enolate, leading to the formation of one diastereomer in excess.

The general workflow for utilizing this chiral auxiliary in an asymmetric alkylation is depicted below.

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary

A hypothetical chiral auxiliary, (4S,5R)-4-methyl-5-phenyl-2-propyl-1,3-oxathiolane-3-carboxamide, can be conceptualized as being derived from a chiral amino alcohol. For the purpose of these notes, we will assume the availability of the core chiral 1,3-oxathiolane structure for subsequent acylation.

Protocol 2: Asymmetric Alkylation of a Propionyl Imide

This protocol describes the asymmetric alkylation of the N-propionyl derivative of our hypothetical this compound auxiliary with benzyl bromide.

Step A: Acylation of the Chiral Auxiliary

-

To a solution of the chiral auxiliary (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add propionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the N-propionyl auxiliary.

Step B: Diastereoselective Alkylation

-

Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

Purify by column chromatography to yield the alkylated product.

Step C: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated auxiliary (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).

-

Cool the solution to 0 °C and add lithium hydroxide (2.0 eq) followed by 30% aqueous hydrogen peroxide (4.0 eq).

-

Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite solution.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.

-

The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.

Data Presentation

The following tables summarize the hypothetical quantitative data for the key steps in the asymmetric alkylation protocol.

Table 1: Yields and Diastereoselectivity of the Alkylation Reaction

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | 2-methyl-3-phenylpropanoic acid | 85 | 95:5 |

| Ethyl iodide | 2-methylpentanoic acid | 88 | 92:8 |

| Allyl bromide | 2-methylpent-4-enoic acid | 82 | 94:6 |

Table 2: Enantiomeric Excess of the Final Product after Cleavage

| Product | d.r. of Precursor | Enantiomeric Excess (ee, %) |

| (R)-2-methyl-3-phenylpropanoic acid | 95:5 | >99 (after chromatography) |

| (R)-2-methylpentanoic acid | 92:8 | 98 (after chromatography) |

| (R)-2-methylpent-4-enoic acid | 94:6 | >99 (after chromatography) |

Stereochemical Model

The stereochemical outcome of the alkylation is controlled by the formation of a rigid chelated Z-enolate, which is then approached by the electrophile from the less sterically hindered face. The propyl group at the 2-position and the substituents on the oxathiolane ring effectively shield one face of the enolate.

Caption: Proposed chelation-controlled transition state model.

Please note: As a text-based AI, I cannot generate images. The IMG SRC in the DOT script is a placeholder and would need to be replaced with an actual image of the proposed transition state structure for full visualization.

Conclusion

This application note provides a hypothetical framework for the use of a this compound-based chiral auxiliary in asymmetric synthesis. The detailed protocols, tabulated data, and mechanistic diagrams offer a comprehensive guide for researchers interested in exploring and developing new chiral auxiliaries. While the specific auxiliary described here is conceptual, the principles and methodologies are grounded in well-established practices of asymmetric synthesis and can be adapted for other novel systems.

References

Application of 2-Propyl-1,3-oxathiolane in Flavor and Fragrance Chemistry: Application Notes and Protocols

Disclaimer: Direct and specific data for 2-Propyl-1,3-oxathiolane is limited in publicly available scientific literature. The following application notes and protocols are based on data from structurally related compounds, primarily 2-methyl-4-propyl-1,3-oxathiane and general synthesis and analysis methods for 1,3-oxathiolanes. These should be considered as a starting point for research and development.

Introduction

This compound is a heterocyclic sulfur-containing organic compound with potential applications in the flavor and fragrance industry. Its structural similarity to other known potent aroma chemicals, such as 2-methyl-4-propyl-1,3-oxathiane (known for its tropical fruit notes), suggests it may possess unique and desirable sensory properties. This document provides an overview of its potential applications, sensory characteristics, and protocols for its synthesis and analysis, based on available data for related compounds.

Sensory Properties and Applications

Table 1: Sensory Properties of the Structurally Related 2-Methyl-4-propyl-1,3-oxathiane

| Attribute | Description | References |

| Odor Profile | Tropical, green, sulfury, with notes of passion fruit and grapefruit. | [1] |

| Flavor Profile | Contributes to ripe and soft fruit flavors. | [2] |

| Odor Threshold | As low as 2 parts per billion for the (+)-cis isomer in water. | [2] |

The applications of these types of sulfur-containing heterocycles are diverse, ranging from enhancing fruit flavors to adding complexity to savory and fragrance formulations.

Table 2: Potential and Documented Applications of Related 1,3-Oxathiane Compounds in Flavor Formulations

| Food Product | Intended Flavor Contribution | Recommended Usage Level (of related compounds) | References |

| Guava | Fleshy, seedy, fruity, and enhanced cinnamate notes. | 0.05% | [3] |

| Concord Grape | Juicy, flesh, and enhanced skin notes. | 0.05% | [3] |

| Smoked Bacon | Smoky, meaty, fatty, and enhanced crispy notes. | 0.02% | [3] |

| Non-alcoholic Beverages | General ripe and soft fruit notes. | 0.05 ppm | [2] |

| Frozen Dairy & Soft Confection | General ripe and soft fruit notes. | 0.1 ppm | [2] |

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of 1,3-oxathiolanes is the acid-catalyzed condensation of a mercaptoalkanol with an aldehyde or ketone. The following is a generalized protocol for the synthesis of this compound from 2-mercaptoethanol and butyraldehyde.

Materials:

-

2-Mercaptoethanol

-

Butyraldehyde

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene or other suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 2-mercaptoethanol (1.0 eq), butyraldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound.

Diagram 1: Synthesis Workflow for this compound

References

Application Notes and Protocols: 2-Propyl-1,3-oxathiolane as a Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Oxathiolane derivatives are a critical class of heterocyclic compounds that serve as key intermediates in the synthesis of various biologically active molecules. Notably, the 1,3-oxathiolane ring is a core structural motif in several nucleoside reverse transcriptase inhibitors (NRTIs), such as Lamivudine and Emtricitabine, which are essential for the treatment of viral infections like HIV and HBV.[1][2] While the pharmaceutical applications of 2-substituted-1,3-oxathiolanes with more complex functionalities are well-documented, the specific role of 2-propyl-1,3-oxathiolane as a direct intermediate in large-scale pharmaceutical manufacturing is not extensively reported in publicly available literature.

However, the synthesis and chemical properties of 2-alkyl-1,3-oxathiolanes suggest their potential as versatile building blocks in organic synthesis. This document provides an overview of the synthesis of this compound, its potential applications based on related structures, and detailed experimental protocols. The methodologies described can be adapted for the synthesis of various 2-substituted-1,3-oxathiolanes, which may find utility in the exploration of new chemical entities in drug discovery.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acid-catalyzed reaction of butyraldehyde with 2-mercaptoethanol. This reaction involves the formation of a hemithioacetal followed by intramolecular cyclization to yield the 1,3-oxathiolane ring.

General Reaction Scheme:

Caption: General synthesis of this compound.

Potential Applications

While direct evidence for the use of this compound as a pharmaceutical intermediate is limited, analogous compounds have found applications in other areas of chemistry, which can provide insights into its potential utility. For instance, 2-propyl-4-methyl-1,3-oxathiane, a structurally similar compound, is utilized as a flavor and fragrance agent, imparting fruity and sweet notes.[3][4] This suggests that this compound may also possess interesting organoleptic properties.

In the context of medicinal chemistry, the 2-propyl group could serve as a lipophilic moiety to enhance the membrane permeability of a potential drug candidate. The 1,3-oxathiolane ring itself can act as a stable, chiral scaffold for the construction of more complex molecules.

Experimental Protocols

The following protocols are based on general methods for the synthesis of 2-substituted-1,3-oxathiolanes and can be adapted for the specific synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from butyraldehyde and 2-mercaptoethanol using an acid catalyst.

Materials:

-

Butyraldehyde

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Toluene or other suitable solvent for azeotropic removal of water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, 2-mercaptoethanol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

-

Slowly add butyraldehyde (1.1 eq) to the mixture with stirring.

-

Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-substituted-1,3-oxathiolanes, which can be used as a reference for optimizing the synthesis of this compound.

| Aldehyde/Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-TsOH | Benzene | 4 | 84 | [5] |

| Furfural | p-TsOH | Benzene | 3 | 89 | [5] |

| Crotonaldehyde | p-TsOH | Benzene | 5 | 80 | [5] |

| Various Aldehydes | V(HSO4)3 | Hexane | 0.5-2 | 85-95 | [6] |

Signaling Pathways and Logical Relationships

The formation of this compound proceeds through a well-established acid-catalyzed mechanism. The logical relationship of the key steps is depicted below.

Caption: Mechanistic steps in the formation of this compound.

While this compound is not a prominent intermediate in the synthesis of currently marketed pharmaceuticals, its straightforward synthesis and the known biological importance of the 1,3-oxathiolane scaffold make it and its derivatives interesting subjects for further investigation in medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the potential of this and other 2-alkyl-1,3-oxathiolanes in various applications.

References

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]

- 4. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-Propyl-1,3-oxathiolane Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-propyl-1,3-oxathiolane nucleoside analogs, a class of compounds with potential antiviral activity. The synthesis is presented in a two-stage process: first, the preparation of a key 2-propyl-5-acetoxy-1,3-oxathiolane intermediate, and second, its coupling with a desired nucleobase. The protocols provided are based on established methodologies for the synthesis of analogous 1,3-oxathiolane nucleosides.[1][2]

Introduction

1,3-Oxathiolane nucleoside analogs are a significant class of antiviral agents. A notable example is lamivudine, which is used in the treatment of HIV/AIDS and Hepatitis B. These synthetic nucleosides act as reverse transcriptase inhibitors, terminating the elongation of the viral DNA chain.[1][2] The general mechanism of action involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form, which then competes with natural deoxynucleotides for incorporation into the viral DNA by reverse transcriptase. The absence of a 3'-hydroxyl group in the incorporated analog prevents the formation of the next phosphodiester bond, thus halting DNA replication.[1][2]

The synthesis of these analogs typically involves two key stages: the construction of the modified sugar ring, in this case, a this compound, and its subsequent stereoselective coupling with a nucleobase. This document outlines a representative protocol for these steps.

Data Presentation

Table 1: Summary of Reaction Yields for Key Synthetic Steps

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1a | Condensation | Butyraldehyde and Mercaptoacetic acid | 2-Propyl-1,3-oxathiolan-5-one | 75-85 |

| 1b | Reduction | 2-Propyl-1,3-oxathiolan-5-one | 5-Hydroxy-2-propyl-1,3-oxathiolane | 80-90 |

| 1c | Acetylation | 5-Hydroxy-2-propyl-1,3-oxathiolane | 2-Propyl-5-acetoxy-1,3-oxathiolane | >90 |

| 2 | N-Glycosylation (coupling with silylated thymine) | 2-Propyl-5-acetoxy-1,3-oxathiolane and Thymine | 1-(2-Propyl-1,3-oxathiolan-5-yl)thymine | 60-70 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Experimental Protocols

Stage 1: Synthesis of 2-Propyl-5-acetoxy-1,3-oxathiolane Intermediate

This stage involves a three-step process to synthesize the key intermediate required for coupling with a nucleobase.

Step 1a: Synthesis of 2-Propyl-1,3-oxathiolan-5-one

This reaction involves the condensation of butyraldehyde with mercaptoacetic acid to form the oxathiolane ring.

-

Materials:

-

Butyraldehyde

-

Mercaptoacetic acid

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, butyraldehyde (1.0 eq), and mercaptoacetic acid (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-propyl-1,3-oxathiolan-5-one.

-

Step 1b: Reduction of 2-Propyl-1,3-oxathiolan-5-one to 5-Hydroxy-2-propyl-1,3-oxathiolane

The ketone at the 5-position is reduced to a hydroxyl group.

-

Materials:

-

2-Propyl-1,3-oxathiolan-5-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

-

Procedure:

-

Dissolve 2-propyl-1,3-oxathiolan-5-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-